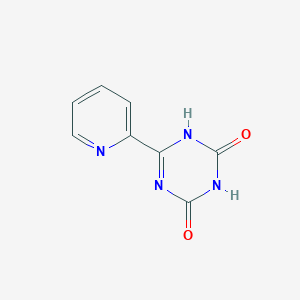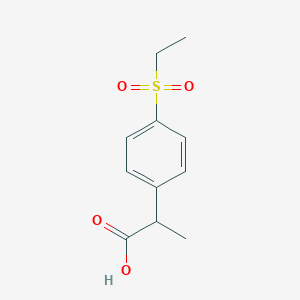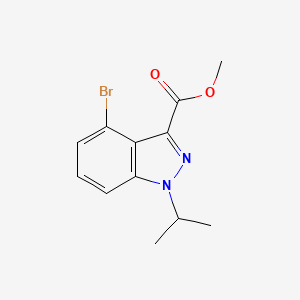
methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using a palladium-catalyzed Larock indole synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted indazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the indazole derivative with a boronic acid.
科学的研究の応用
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
Methyl 4-chloro-1-propan-2-ylindazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluoro-1-propan-2-ylindazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, providing access to a wide range of derivatives . The bromine atom also influences the compound’s reactivity and biological activity compared to its chloro and fluoro analogs .
特性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC名 |
methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3 |
InChIキー |
ZOIXBPGCVGDRLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


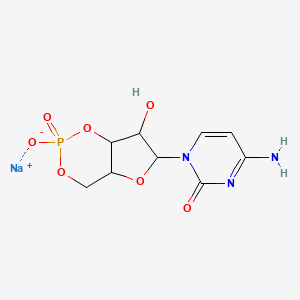
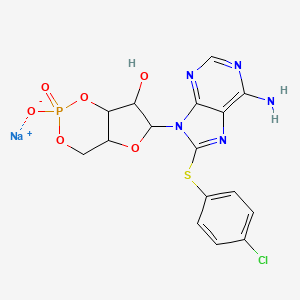

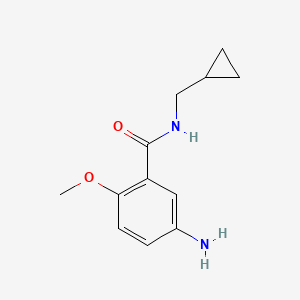
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)

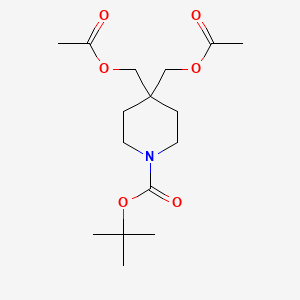
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
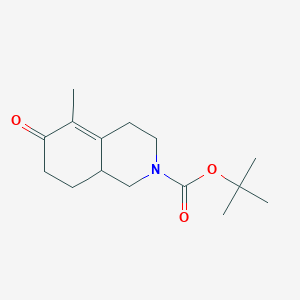
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
